molecular formula C10H12N6O5 B11494678 N-(2-methoxyethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

N-(2-methoxyethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11494678
M. Wt: 296.24 g/mol
InChI Key: LFBMLJUPXRTMLI-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that belongs to the class of oxadiazoles. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The presence of multiple functional groups, including a nitro group, a pyrazole ring, and an oxadiazole ring, makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting hydrazine with a β-diketone under acidic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Oxadiazole Ring Formation: The nitrated pyrazole is then reacted with an appropriate carboxylic acid derivative to form the oxadiazole ring. This step often requires the use of dehydrating agents such as phosphorus oxychloride.

    Amidation: Finally, the oxadiazole derivative is reacted with 2-methoxyethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium dithionite.

    Nucleophiles: Alkyl or aryl halides for substitution reactions.

    Dehydrating Agents: Phosphorus oxychloride for oxadiazole ring formation.

Major Products

    Amino Derivatives: Formed by reduction of the nitro group.

    Substituted Derivatives: Formed by nucleophilic substitution of the methoxyethyl group.

    Cyclized Products: Formed by cyclization reactions.

Scientific Research Applications

N-(2-methoxyethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly due to its potential biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.

    Agrochemicals: The compound can be used in the development of new pesticides and herbicides due to its potential biological activities.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide depends on its specific application:

    Biological Activity: The compound may exert its effects by interacting with specific enzymes or receptors in biological systems. For example, it may inhibit the activity of certain enzymes involved in microbial growth or inflammation.

    Materials Science: The compound may exhibit unique electronic or optical properties due to its molecular structure, which can be exploited in the development of new materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
  • N-(2-methoxyethyl)-3-[(3-amino-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
  • N-(2-methoxyethyl)-3-[(3-chloro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

Uniqueness

This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the nitro group with the oxadiazole and pyrazole rings makes it a versatile compound for various applications.

Properties

Molecular Formula

C10H12N6O5

Molecular Weight

296.24 g/mol

IUPAC Name

N-(2-methoxyethyl)-3-[(3-nitropyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C10H12N6O5/c1-20-5-3-11-9(17)10-12-7(14-21-10)6-15-4-2-8(13-15)16(18)19/h2,4H,3,5-6H2,1H3,(H,11,17)

InChI Key

LFBMLJUPXRTMLI-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=NC(=NO1)CN2C=CC(=N2)[N+](=O)[O-]

Origin of Product

United States

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